Enhanced Lipophilicity Relative to Allyl Phenyl Acetate Esters
1-(4-Acetylphenyl)prop-2-en-1-yl acetate exhibits a calculated LogP (ClogP) of 2.68, which is higher than that of allyl phenylacetate (ClogP 2.47) [1]. This difference stems from the additional acetyl substituent on the phenyl ring, which increases overall hydrophobicity. In the context of medicinal chemistry, a higher LogP can correlate with improved membrane penetration but also increased metabolic liability, providing a distinct parameter for selection in permeability-critical assays [1].
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | 2.68 |
| Comparator Or Baseline | Allyl phenylacetate: 2.47 |
| Quantified Difference | +0.21 log units (approximately 1.6× higher lipophilicity) |
| Conditions | In silico prediction (ClogP algorithm); experimental validation not available for target compound |
Why This Matters
A quantifiable difference in lipophilicity directly influences compound selection for permeability or cell-based assays where passive diffusion is critical.
- [1] PubChem. Allyl phenylacetate. CAS 1797-74-6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Allyl-phenylacetate View Source
